2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a chloro-dimethoxy-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 4-bromo-2-methylphenol: This can be achieved by bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 4-bromo-2-methylphenoxyacetic acid: The 4-bromo-2-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.
Synthesis of the acetamide: The phenoxyacetic acid derivative is then coupled with 5-chloro-2,4-dimethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo and chloro groups in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenolic or amine derivatives.
Hydrolysis: Formation of 5-chloro-2,4-dimethoxyaniline and 4-bromo-2-methylphenoxyacetic acid.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
The unique combination of bromo, chloro, and methoxy substituents in 2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide imparts distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO4/c1-10-6-11(18)4-5-14(10)24-9-17(21)20-13-7-12(19)15(22-2)8-16(13)23-3/h4-8H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUJQORGAOXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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